2-Chloro-4,6-difluoropyridine
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Overview
Description
2-Chloro-4,6-difluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClF2N. It is a derivative of pyridine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by chlorine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-difluoropyridine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trifluoropyridine with a chlorine source under specific conditions. For instance, the nucleophilic substitution of fluorine atoms in 2,4,6-trifluoropyridine with chlorine can be achieved using reagents like thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions. The process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,6-difluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles, such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines are commonly used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-4,6-difluoropyridine .
Scientific Research Applications
2-Chloro-4,6-difluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluoropyridine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their normal function. For example, it may inhibit certain enzymes involved in the biosynthesis of nucleic acids or proteins, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Chloro-5-fluoropyridine
- 2,4-Dichloro-6-fluoropyridine
- 2,6-Dichloro-4-fluoropyridine
Comparison: 2-Chloro-4,6-difluoropyridine is unique due to the specific arrangement of chlorine and fluorine atoms on the pyridine ring. This arrangement imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs. For instance, the presence of both chlorine and fluorine atoms enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4,6-difluoropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF2N/c6-4-1-3(7)2-5(8)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEFDEPVKNFTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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